molecular formula C2H10N3O5P B12650198 (Hydroxymethyl)guanidinium phosphate CAS No. 84963-35-9

(Hydroxymethyl)guanidinium phosphate

Cat. No.: B12650198
CAS No.: 84963-35-9
M. Wt: 187.09 g/mol
InChI Key: KQGAVMJZYMWOPH-UHFFFAOYSA-N
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Description

(Hydroxymethyl)guanidinium phosphate is a chemical compound that features a guanidinium group substituted with a hydroxymethyl group and paired with a phosphate anion. This compound is of interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. The guanidinium group is known for its high basicity and ability to form hydrogen bonds, making it a versatile functional group in biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Hydroxymethyl)guanidinium phosphate typically involves the reaction of hydroxymethylguanidine with phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

Hydroxymethylguanidine+Phosphoric Acid(Hydroxymethyl)guanidinium phosphate\text{Hydroxymethylguanidine} + \text{Phosphoric Acid} \rightarrow \text{this compound} Hydroxymethylguanidine+Phosphoric Acid→(Hydroxymethyl)guanidinium phosphate

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process would be optimized for yield and purity, often involving steps such as crystallization and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: (Hydroxymethyl)guanidinium phosphate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.

    Reduction: The compound can be reduced under specific conditions to yield different reduced forms.

    Substitution: The guanidinium group can participate in substitution reactions, where the hydroxymethyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield formylguanidinium phosphate or carboxyguanidinium phosphate.

Scientific Research Applications

(Hydroxymethyl)guanidinium phosphate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: The compound’s ability to form hydrogen bonds makes it useful in studying protein-ligand interactions and enzyme mechanisms.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Hydroxymethyl)guanidinium phosphate involves its interaction with molecular targets through hydrogen bonding and ionic interactions. The guanidinium group can form strong hydrogen bonds with anionic species, while the hydroxymethyl group can participate in additional hydrogen bonding or covalent interactions. These interactions can influence the compound’s biological activity and its ability to modulate enzyme functions or receptor binding.

Comparison with Similar Compounds

    Guanidinium phosphate: Lacks the hydroxymethyl group but shares similar basicity and hydrogen bonding properties.

    Hydroxymethylguanidine: Contains the hydroxymethyl group but lacks the phosphate anion.

    Methylguanidinium phosphate: Similar structure but with a methyl group instead of a hydroxymethyl group.

Uniqueness: (Hydroxymethyl)guanidinium phosphate is unique due to the presence of both the hydroxymethyl group and the phosphate anion

Properties

CAS No.

84963-35-9

Molecular Formula

C2H10N3O5P

Molecular Weight

187.09 g/mol

IUPAC Name

diaminomethylidene(hydroxymethyl)azanium;dihydrogen phosphate

InChI

InChI=1S/C2H7N3O.H3O4P/c3-2(4)5-1-6;1-5(2,3)4/h6H,1H2,(H4,3,4,5);(H3,1,2,3,4)

InChI Key

KQGAVMJZYMWOPH-UHFFFAOYSA-N

Canonical SMILES

C([NH+]=C(N)N)O.OP(=O)(O)[O-]

Origin of Product

United States

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